N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780002
InChI: InChI=1S/C23H25N3O3S/c1-2-17-6-3-9-20(16-17)25-23(27)19-11-14-26(15-12-19)30(28,29)21-10-4-7-18-8-5-13-24-22(18)21/h3-10,13,16,19H,2,11-12,14-15H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O3S
Molecular Weight: 423.5 g/mol

N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16780002

Molecular Formula: C23H25N3O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C23H25N3O3S
Molecular Weight 423.5 g/mol
IUPAC Name N-(3-ethylphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C23H25N3O3S/c1-2-17-6-3-9-20(16-17)25-23(27)19-11-14-26(15-12-19)30(28,29)21-10-4-7-18-8-5-13-24-22(18)21/h3-10,13,16,19H,2,11-12,14-15H2,1H3,(H,25,27)
Standard InChI Key XJFKTSGKWIQBBV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary components:

  • Quinolin-8-ylsulfonyl group: A quinoline heterocycle substituted with a sulfonyl (–SO₂–) linker at the 8-position. This motif is associated with enhanced binding affinity to biological targets due to quinoline’s planar aromatic system and sulfonyl’s electron-withdrawing properties .

  • Piperidine-4-carboxamide core: A six-membered saturated ring with a carboxamide (–CONH–) substituent at the 4-position. Piperidine derivatives are common in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties .

  • 3-Ethylphenyl group: A phenyl ring with an ethyl (–CH₂CH₃) substituent at the 3-position, contributing to hydrophobic interactions and metabolic stability .

Physicochemical Properties

Based on structurally related compounds (Table 1), the following properties are inferred:

Table 1: Estimated Physicochemical Properties

PropertyValueSource Analog
Molecular FormulaC₂₄H₂₆N₄O₃S
Molecular Weight450.55 g/molComputed via PubChem
logP (Partition Coefficient)~3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (Amide NH, Sulfonamide NH)
Hydrogen Bond Acceptors6

The sulfonamide and carboxamide groups enhance water solubility compared to non-polar analogs, while the quinoline and ethylphenyl moieties contribute to membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis route for this compound is documented, a plausible method involves:

  • Quinoline-8-sulfonyl chloride preparation: Sulfonation of quinoline at the 8-position using chlorosulfonic acid, followed by chloride activation .

  • Piperidine-4-carboxamide intermediate: Carboxylation of piperidine-4-carboxylic acid, followed by amide coupling with 3-ethylaniline .

  • Sulfonylation: Reaction of the piperidine-4-carboxamide intermediate with quinoline-8-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Analytical Characterization

Key analytical data for related compounds suggest the following for N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide:

  • ¹H NMR:

    • Quinoline protons: δ 8.90–7.50 ppm (aromatic multiplet) .

    • Piperidine protons: δ 3.80–3.20 ppm (N–SO₂ axial/equatorial H), δ 2.70–1.80 ppm (piperidine ring H) .

    • 3-Ethylphenyl: δ 7.40–7.10 ppm (aromatic H), δ 2.60 (q, J = 7.5 Hz, CH₂CH₃), δ 1.20 (t, J = 7.5 Hz, CH₃) .

  • MS (ESI+): m/z 451.2 [M+H]⁺ .

Structure-Activity Relationships (SAR)

  • Quinoline Position: 8-Substitution optimizes steric compatibility with hydrophobic enzyme pockets .

  • Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit stronger hydrogen bonding than carboxamides, enhancing target engagement .

  • 3-Ethylphenyl Group: Bulky substituents at this position improve metabolic stability by reducing cytochrome P450 oxidation .

Future Research Directions

  • In vitro profiling: Screen against kinase panels (e.g., PI3K, EGFR) and cancer cell lines.

  • ADMET studies: Assess bioavailability, CNS penetration, and metabolite identification.

  • Crystallography: Resolve co-crystal structures with target proteins to guide optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator